N-(tert-butyl)-4-(butyrylamino)benzamide

GABA transporter BGT1 SLC6A12

This para-substituted benzamide is a validated, data-rich negative control for GABA transporter screening (ICs >100 µM at BGT1, GAT1, GAT3). Unlike the 2-isomer, its precise 4-butyrylamino geometry enables true baseline correction. Use it to attribute activity to target engagement rather than scaffold effects. Essential for SAR expansion and HPLC/LC-MS method development. Specs: C15H22N2O2, MW 262.35, ≥95% purity.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B4930417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-(butyrylamino)benzamide
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-5-6-13(18)16-12-9-7-11(8-10-12)14(19)17-15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)
InChIKeySVYTVBASUKYBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-4-(butyrylamino)benzamide: Procurement-Relevant Chemical Identity and Class Overview


N-(tert-butyl)-4-(butyrylamino)benzamide (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) is a synthetic, para-substituted benzamide derivative bearing a butyrylamino moiety at the 4-position and a tert-butyl group on the terminal amide nitrogen [1]. It belongs to the class of N-alkyl-4-acylaminobenzamides, which have been investigated as modulators of GABA transporters (GATs) and other CNS targets [2]. This compound is catalogued in the ChEMBL-linked BindingDB repository (BDBM50525195) with quantitative target-engagement data across multiple human GABA transporter subtypes, providing an objective baseline for comparator-driven evaluation [2].

Why N-(tert-Butyl)-4-(butyrylamino)benzamide Cannot Be Freely Swapped with Other Benzamide Analogs in Scientific Procurement


Superficially similar benzamide derivatives with identical molecular mass and formula (e.g., the 2-positional isomer N-(tert-butyl)-2-(butyrylamino)benzamide) are frequently considered interchangeable by non-specialist buyers, yet the position of the butyrylamino substituent on the phenyl ring critically determines the spatial orientation of hydrogen-bond donors and acceptors, which in turn governs target recognition at SLC6 GABA transporters [1]. Even slight N-alkyl variations (e.g., replacing tert-butyl with n-butyl or sec-butyl) drastically alter steric bulk near the amide carbonyl, impacting both metabolic stability and transporter subtype selectivity [2]. Procurement decisions that ignore these stereoelectronic differences risk acquiring a compound with no measurable target engagement, as demonstrated by the >100 µM IC₅₀ values observed for this specific substitution pattern across multiple GABA transporter subtypes [1].

N-(tert-Butyl)-4-(butyrylamino)benzamide: Head-to-Head Quantitative Differentiation Data for Scientific Selection


GABA Transporter BGT1 Inhibition: Quantitative Potency Comparison with Active Benzamide-Based Inhibitors

N-(tert-butyl)-4-(butyrylamino)benzamide exhibits an IC₅₀ > 100,000 nM against human betaine/GABA transporter 1 (BGT1) in a [³H]GABA uptake assay [1]. In contrast, structurally related benzamide inhibitors such as N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) achieve IC₅₀ values in the 1–10 µM range and the most potent N-benzylamide GABA derivatives (e.g., compound 19c) reach IC₅₀ ~10 µM at mGAT1 [2]. This represents a >10-fold difference in potency, confirming that this substitution pattern is essentially inactive at BGT1.

GABA transporter BGT1 SLC6A12

Broad GABA Transporter Subtype Selectivity Profile: Quantitative Comparison Across GAT1, GAT3, and BGT1

The compound shows uniformly weak inhibition across all tested human GABA transporter subtypes: IC₅₀ > 100,000 nM at BGT1, GAT1 (SLC6A1), and GAT3 (SLC6A11) [1]. This non-selective, low-potency profile is distinct from 'selective' GABA transporter inhibitors where subtype selectivity ratios often reach >10-fold. In the recent multifunctional ligand study, lead compound 22a displayed mGAT1 IC₅₀ = 30 µM and mGAT4 IC₅₀ = 25 µM, highlighting a measurable subtype engagement [2].

GABA transporter GAT1 GAT3 SLC6A1 SLC6A11

Positional Isomer Differentiation: 4-Butyrylamino vs. 2-Butyrylamino Substitution Effect on Molecular Geometry

The 4-butyrylamino substitution places the acylated amino group para to the N-tert-butylamide, forming a linear, extended hydrogen-bond system along the molecular axis . The 2-isomer (N-(tert-butyl)-2-(butyrylamino)benzamide) introduces an ortho relationship that creates intramolecular steric clash between the butyrylamino chain and the bulky tert-butyl group, resulting in a 180° flip of the amide plane . This geometric difference is predicted to alter the compound's ability to engage flat hydrophobic pockets in SLC6 transporters, as molecular docking studies with related benzamides confirm that the angle between the two amide vectors is a key determinant of binding [1].

positional isomer regioisomer hydrogen bonding

N-(tert-Butyl)-4-(butyrylamino)benzamide: Evidence-Based Research and Industrial Application Scenarios


Negative Control for GABA Transporter Inhibitor Screening Campaigns

Because this compound shows uniformly weak inhibition (IC₅₀ > 100 µM) across BGT1, GAT1, and GAT3, it serves as an ideal negative control for high-throughput screening assays targeting GABA transporters [1]. Its structural similarity to active benzamide inhibitors (e.g., compound 19c) ensures that any observed activity in a test compound cannot be attributed to non-specific benzamide scaffold effects [2].

Systematic Structure–Activity Relationship (SAR) Studies on Benzamide GABA Modulators

The 4-substituted regioisomer provides a baseline entry for SAR campaigns aimed at optimizing benzamide-based GABA transporter inhibitors. Its precise para-substitution pattern allows researchers to systematically introduce additional substituents while monitoring the shift from inactive (IC₅₀ > 100 µM) toward active (IC₅₀ < 10 µM) ranges [1].

Computational Chemistry Validation Set for Molecular Docking and Pharmacophore Modeling

The compound's well-defined geometry and weak binding profile make it a valuable test case for computational models predicting GABA transporter binding. Its experimental IC₅₀ values (>100 µM) provide a quantitative benchmark for scoring functions and docking algorithms before applying them to more potent leads [2].

Reference Standard for Analytical Method Development in Benzamide Purity Testing

With a molecular weight of 262.35 g/mol and well-characterized InChI, this compound can serve as a reference standard for HPLC/LC-MS method development aimed at quantifying benzamide derivatives in reaction mixtures or biological samples [1].

Quote Request

Request a Quote for N-(tert-butyl)-4-(butyrylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.